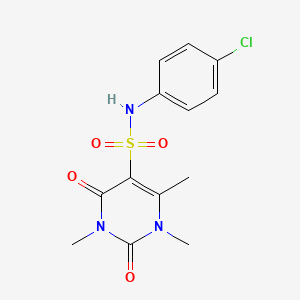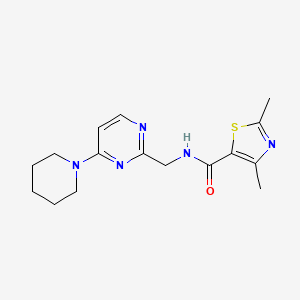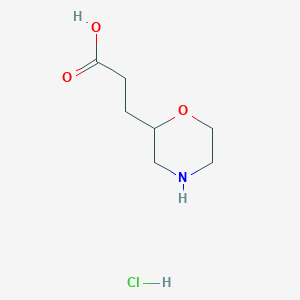
Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C15H15NO3S . It is also known as ethyl 2-(acetylamino)-4-phenylthiophene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the current literature.Scientific Research Applications
Novel Synthesis Methods
Research has shown that Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate can be synthesized through innovative methods, contributing to the field of organic synthesis. For example, a study by Chavan et al. (2016) demonstrates the use of ketene dithioacetal in the synthesis of poly-substituted 3-aminothiophenes, indicating a versatile pathway for creating derivatives of this compound (Chavan et al., 2016).
Luminescent Materials
A significant application area for this compound derivatives is in the development of luminescent materials. The synthesis and application of such derivatives can lead to advancements in polymer photodetectors, as explored by Zhang et al. (2015), who utilized modified 3,4-ethylenedioxythiophene derivatives to enhance the detectivity of polymer photodetectors (Zhang et al., 2015).
Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial activity. Prasad et al. (2017) synthesized novel derivatives and screened them for antibacterial activity, indicating the compound's potential as a basis for developing new antimicrobial agents (Prasad et al., 2017).
Dyeing Polyester Fibers
The compound has been used in the synthesis of dyes for textile applications. Iyun et al. (2015) reported the synthesis of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, showcasing the compound's utility in creating materials with specific coloration properties (Iyun et al., 2015).
Anticancer and Analgesic Activities
Furthermore, derivatives of this compound have been investigated for their potential in medicinal chemistry, particularly in the development of anticancer and analgesic agents. Rani et al. (2014) developed new chemical entities from 2-(substituted phenoxy) acetamide derivatives showing promise as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
Properties
IUPAC Name |
ethyl 2-acetamido-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)13-12(11-7-5-4-6-8-11)9-20-14(13)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVGAQBRKLATQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)





![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)

